![molecular formula C9H15NO B13181250 1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring and a prop-2-en-1-one moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one involves several steps. One common method includes the reaction of cyclopentanone with methylamine to form the intermediate 1-(methylamino)cyclopentanol. This intermediate is then subjected to dehydration to yield the final product, this compound . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one: This compound has a similar cyclopentyl ring but differs in its overall structure and functional groups.
1-(Methylamino)cyclopentanol: An intermediate in the synthesis of this compound, it shares the cyclopentyl and methylamino moieties but lacks the prop-2-en-1-one group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-[1-(methylamino)cyclopentyl]prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-8(11)9(10-2)6-4-5-7-9/h3,10H,1,4-7H2,2H3 |
InChI-Schlüssel |
ABKTWMLOYANAGH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CCCC1)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


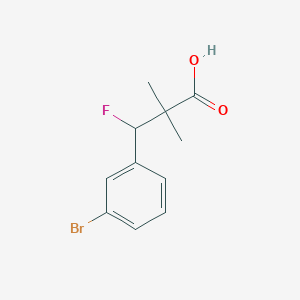
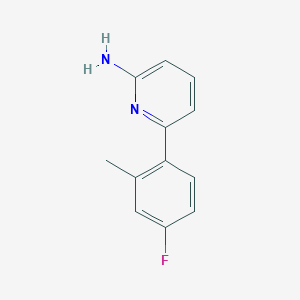
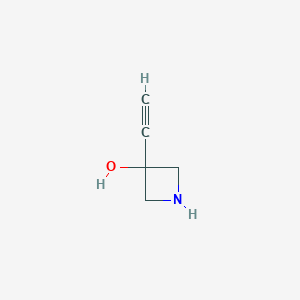

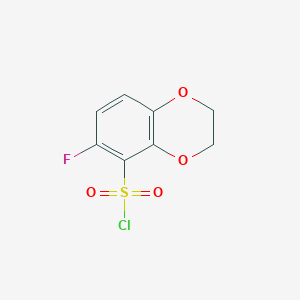
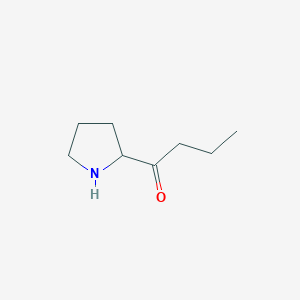


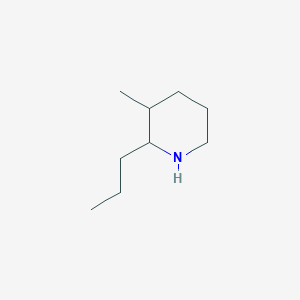
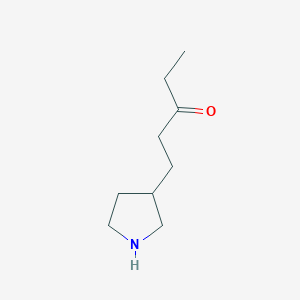
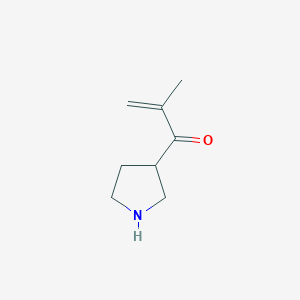
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)


